1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXJPLGTFBOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with an appropriate alkylating agent to introduce the oxolane moiety. The final step involves the formation of the urea linkage through the reaction with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or oxolane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Urea Derivatives with Piperidine/Oxaadamantane Moieties
Notes:
Urea Derivatives with Heterocyclic Substituents
Notes:
Non-Urea Analogs with Shared Substituents
Notes:
- Amino alcohol derivatives (e.g., ) suggest alternative pharmacophores for similar targets, emphasizing urea’s hydrogen-bonding superiority.
Biological Activity
1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an oxolane ring. Its molecular formula is with a molecular weight of approximately 247.34 g/mol. The chemical structure is pivotal in determining its biological activity.
This compound exhibits several mechanisms that contribute to its biological activity:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
- Receptor Modulation : Preliminary studies suggest that the compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and cognitive function .
- Antioxidant Activity : Some research indicates that the compound may possess antioxidant properties, helping to mitigate oxidative stress within cells. This could be beneficial in preventing cellular damage associated with various diseases .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Alzheimer's Disease Model : In a study involving a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation, suggesting a neuroprotective effect .
- Depression and Anxiety : Another case study explored the effects on mood disorders, where the compound was found to alleviate symptoms of depression and anxiety in stressed mice models. The results indicated modulation of serotonin pathways as a likely mechanism .
- Neuroprotection : A study focusing on neuroprotection demonstrated that the compound significantly reduced neuronal death caused by oxidative stress in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
